2,3,5-Trimethylhexan-2-ol

Overview

Description

2,3,5-Trimethylhexan-2-ol is an organic compound with the molecular formula C9H20O. It is a tertiary alcohol, characterized by the presence of a hydroxyl group (-OH) attached to a carbon atom that is bonded to three other carbon atoms. This compound is known for its unique structural features and its applications in various fields of science and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,3,5-Trimethylhexan-2-ol can be achieved through several methods. One common approach involves the alkylation of 2,3,5-trimethylhexane with a suitable alkylating agent in the presence of a strong base. Another method involves the reduction of 2,3,5-trimethylhexanone using a reducing agent such as sodium borohydride or lithium aluminum hydride.

Industrial Production Methods

Industrial production of this compound typically involves large-scale chemical processes. One such method includes the catalytic hydrogenation of 2,3,5-trimethylhexanone under high pressure and temperature conditions. The use of catalysts such as palladium or platinum on carbon supports can enhance the efficiency of the reaction.

Chemical Reactions Analysis

Types of Reactions

2,3,5-Trimethylhexan-2-ol undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form 2,3,5-trimethylhexanone using oxidizing agents such as chromic acid or potassium permanganate.

Reduction: It can be reduced to form 2,3,5-trimethylhexane using strong reducing agents.

Substitution: The hydroxyl group can be substituted with other functional groups through reactions with halogenating agents or other nucleophiles.

Common Reagents and Conditions

Oxidation: Chromic acid, potassium permanganate, and other strong oxidizing agents.

Reduction: Sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.

Substitution: Halogenating agents like thionyl chloride or phosphorus tribromide.

Major Products Formed

Oxidation: 2,3,5-Trimethylhexanone

Reduction: 2,3,5-Trimethylhexane

Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

2,3,5-Trimethylhexan-2-ol has several applications in scientific research:

Chemistry: It is used as a solvent and reagent in organic synthesis.

Biology: The compound is used in the study of metabolic pathways and enzyme reactions.

Industry: It is used in the production of fragrances, flavors, and other specialty chemicals.

Mechanism of Action

The mechanism of action of 2,3,5-Trimethylhexan-2-ol involves its interaction with various molecular targets and pathways. As a tertiary alcohol, it can participate in hydrogen bonding and other intermolecular interactions. In biological systems, it may interact with enzymes and receptors, influencing metabolic processes and cellular functions.

Comparison with Similar Compounds

Similar Compounds

2,3,5-Trimethylhexane: A hydrocarbon with similar structural features but lacking the hydroxyl group.

2,3,5-Trimethylhexanone: A ketone derivative formed by the oxidation of 2,3,5-Trimethylhexan-2-ol.

2,5,5-Trimethylhexan-2-ol: Another tertiary alcohol with a different substitution pattern.

Uniqueness

This compound is unique due to its specific structural arrangement and the presence of a tertiary hydroxyl group. This gives it distinct chemical and physical properties, making it valuable in various applications.

Biological Activity

2,3,5-Trimethylhexan-2-ol, a branched-chain alcohol with the molecular formula C9H20O, is of significant interest due to its potential biological activities. This compound is structurally characterized by a hexanol backbone with three methyl groups at the 2nd, 3rd, and 5th positions. This unique arrangement contributes to its distinct chemical properties and biological interactions.

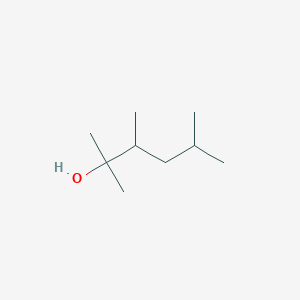

The chemical structure of this compound can be represented as follows:

This compound is classified as a tertiary alcohol, which influences its solubility and reactivity in biological systems. Its hydrophobic nature allows it to interact with lipid membranes, potentially affecting membrane fluidity and function.

Toxicity Studies

Research has shown that this compound exhibits varying degrees of toxicity depending on the dosage and route of administration. A study conducted on rats indicated that the no-observed-adverse-effect level (NOAEL) for repeated dose toxicity was determined to be 12 mg/kg/day. At higher doses (60 and 300 mg/kg), adverse effects included renal changes and decreased implantation rates in reproductive studies .

| Dosage (mg/kg) | Observed Effects |

|---|---|

| 0 | No effects observed |

| 12 | NOAEL established |

| 60 | Renal epithelial changes |

| 300 | Thymus atrophy; decreased body weight |

Enzymatic Interactions

The compound's structure allows it to engage in hydrogen bonding and electrostatic interactions with various biomolecules. This interaction may influence enzymatic activities and cellular signaling pathways. However, specific enzymatic targets remain to be fully elucidated.

Case Study: Sphingomonas sp. EGY1

In a notable study involving the freshwater bacterium Sphingomonas sp. EGY1, researchers demonstrated that this organism could utilize this compound as a carbon source for growth. The bacterium was able to accumulate lipids efficiently when cultured in media containing this compound. After 36 hours at 30°C, lipid accumulation reached approximately 8.5 g/L .

Case Study: Environmental Impact

Another study highlighted the environmental implications of using compounds like this compound in agricultural practices. The degradation pathways of herbicides metabolized by Sphingomonas wittichii RW1 were investigated, indicating that similar alcohols could play a role in bioremediation efforts due to their metabolic versatility .

Properties

IUPAC Name |

2,3,5-trimethylhexan-2-ol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H20O/c1-7(2)6-8(3)9(4,5)10/h7-8,10H,6H2,1-5H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KGIFPAGYBGXJGY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CC(C)C(C)(C)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H20O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60633111 | |

| Record name | 2,3,5-Trimethylhexan-2-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60633111 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

144.25 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

116530-80-4 | |

| Record name | 2,3,5-Trimethylhexan-2-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60633111 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.